1-(9,10-Dihydrophenanthren-2-yl)ethanone
Overview
Description
“1-(9,10-Dihydrophenanthren-2-yl)ethanone” is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(9,10-Dihydrophenanthren-2-yl)ethanone” are not fully detailed in the sources I found. The molecular weight is known to be 222.28 .Scientific Research Applications
Antimicrobial Activities
1-(9,10-Dihydrophenanthren-2-yl)ethanone, isolated from the aerial parts of Juncus effusus, has demonstrated significant antimicrobial properties. It exhibits remarkable antifungal activities against a range of agricultural pathogenic fungi and also displays notable antibacterial activities against human pathogenic bacteria (Zhao et al., 2018).
Molecular Structure Studies
This compound has been a subject of structural analysis, particularly through methods like X-ray analyses. Studies have focused on understanding the molecular structure and substituent effects on the bond lengths within the compound's framework (Suzuki et al., 2000).
Metabolic Pathways
Research has been conducted on the metabolism of related compounds, such as 9,10-epoxy-9,10-dihydrophenanthrene in rats, providing insights into the metabolic pathways and intermediary formation of epoxides in aromatic hydrocarbons (Boyland & Sims, 1965).
Crystal Structure Analysis
The crystal structure of derivatives of 1-(9,10-Dihydrophenanthren-2-yl)ethanone has been studied to understand their conformation and interactions, which is crucial in the field of crystallography and material sciences (Zheng, Cui, & Rao, 2014).
Antialgal Activity
Synthetic mimics of 1-(9,10-Dihydrophenanthren-2-yl)ethanone have shown strong antialgal activity. This finding is significant for environmental sciences, particularly in controlling algal growth (DellaGreca et al., 2001).
Mass Spectrometric Study
The mass spectrometric study of this compound and its derivatives provides valuable insights into their fragmentation patterns and molecular stability, which are essential in analytical chemistry (Maquestiau, Haverbeke, & Delalieu, 2010).
Reactivity and Binding Studies
Studies have also been conducted on the reactivity and binding properties of derivatives of 1-(9,10-Dihydrophenanthren-2-yl)ethanone, contributing to the field of organic chemistry and drug development (Sultan et al., 2017).
properties
IUPAC Name |
1-(9,10-dihydrophenanthren-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLABAJAYOGFVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277497 | |
Record name | 1-(9,10-dihydrophenanthren-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5329-89-5 | |
Record name | NSC2612 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(9,10-dihydrophenanthren-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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